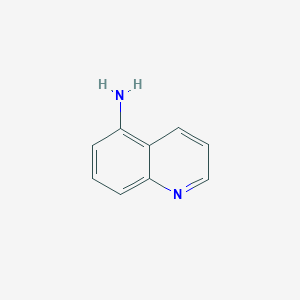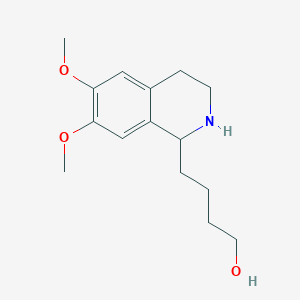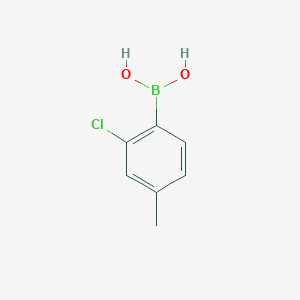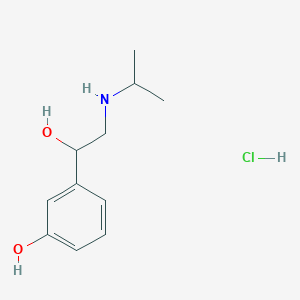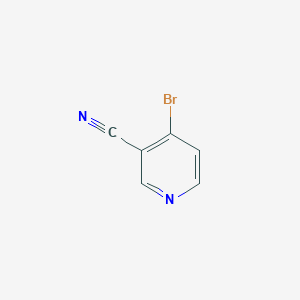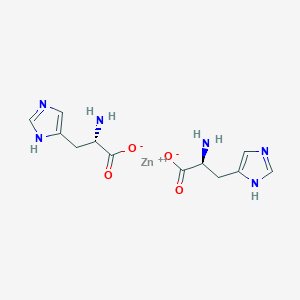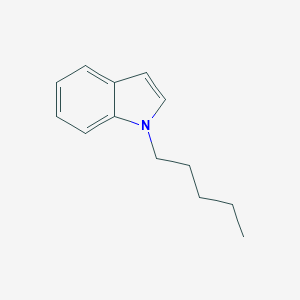
1-pentyl-1H-indole
Overview
Description
1-Pentyl-1H-indole (CAS# 877399-52-5) is a synthetic organic compound that belongs to the family of indole compounds. It is a derivative of indole, an aromatic heterocyclic organic compound that is widely found in nature. Indole compounds are important building blocks in organic synthesis, and this compound is a key intermediate in the synthesis of various pharmaceuticals and other compounds. In addition to its use in synthesis, this compound has also been studied for its potential biological activities.
Scientific Research Applications
Structural Characterization and Computational Studies : A study focused on the characterization of cannabinoids, including compounds derived from 1-pentyl-1H-indole, using various spectroscopy methods and X-ray diffraction. Computational studies using density functional theory were also performed to understand their geometries and electronic spectra (Nycz et al., 2010).
Antimicrobial Activities of Indole Derivatives : Another study synthesized new N-substituted indole derivatives and evaluated their antimicrobial activities. The research demonstrated significant inhibitory effects against strains of bacteria and fungi, indicating potential applications in drug discovery (Shaikh & Debebe, 2020).
Analysis of Metabolites in Urine : Research has been conducted on the urinary metabolites of compounds like JWH-018, a derivative of this compound. The study developed extraction procedures and gas chromatography-mass spectrometry methods for the detection of metabolites in urine samples, contributing to forensic science (Emerson et al., 2013).
GC-MS and GC-IR Analyses of Designer Cannabinoids : A research focused on the analysis of methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles, derivatives of this compound, using gas chromatography-mass spectrometry and gas chromatography-infrared. This study is significant for understanding the properties and identification of synthetic cannabinoids (Thaxton-Weissenfluh et al., 2018).
Thermal Degradation Studies : Research on the thermal degradation of QUPIC, a synthetic cannabinoid, during gas chromatography-mass spectrometry analysis highlighted the impact of thermal decomposition on such compounds. The study provides insights into the chemical stability and analytical challenges associated with cannabinoids (Tsujikawa et al., 2014).
Synthesis and Crystal Structure of Indole Derivatives : A study described the synthesis and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate, demonstrating the potential of indole derivatives in the field of crystallography and chemical synthesis (Sweidan et al., 2019).
Safety and Hazards
1-Pentyl-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Future Directions
Mechanism of Action
Target of Action
1-Pentyl-1H-indole, also known as 1-pentylindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1-pentylindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-pentylindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole and its derivatives are known to play a role in bacterial signaling . Indole is a signaling molecule produced by both bacteria and plants, and its derivatives may influence these signaling pathways .
Pharmacokinetics
Synthetic cannabinoids, which include some indole derivatives, are known to be metabolized in vivo to molecules that could retain activity at cannabinoid receptors .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that 1-pentylindole could induce a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-Pentyl-1H-indole interacts with various enzymes, proteins, and other biomolecules. Indole derivatives, including this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Synthetic cannabinoids, which include compounds like this compound, have been shown to impair sensorimotor responses, reduce breath rate and motor activity, and increase pain threshold to mechanical stimuli .
Metabolic Pathways
The metabolic pathways of this compound involve ester hydrolysis yielding a variety of pentylindole-3-carboxylic acid metabolites . The majority of the metabolites are generated by oxidation with or without glucuronidation .
Transport and Distribution
It is known that indole derivatives are soluble in nonpolar solvents and insoluble in water , which may influence their transport and distribution.
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis, which could potentially include enzymes interacting with this compound, have been found to be both cytoplasmic and associated with thylakoids .
properties
IUPAC Name |
1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLCOOAYMQWDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392628 | |
| Record name | 1-pentylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59529-21-4 | |
| Record name | 1-pentylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



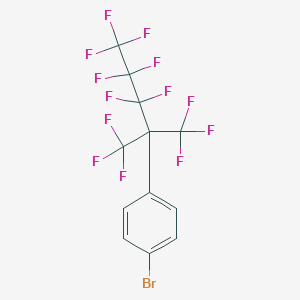

![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)
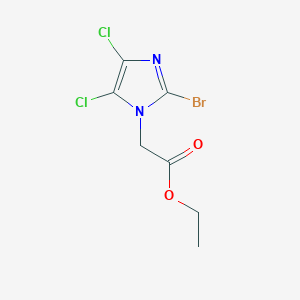
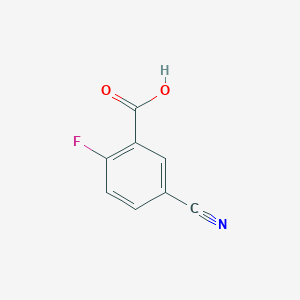
![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)

